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Compound of Interest

Compound Name:
(2-Methyl-3-furanyl)-dithio-2-

propanone

CAS No.: 156386-69-5

Cat. No.: B1147940

Get Quote

Executive Summary
(2-Methyl-3-furanyl)-dithio-2-propanone (CAS: 156386-69-5) is a highly potent, odor-active

mixed disulfide fundamentally associated with the savory, meaty, and roasted flavor profiles of

thermally processed foods [1]. In analytical chemistry and drug development, its stable

isotopically labeled derivatives (e.g., deuterated -d3 forms) serve as critical internal standards

for precise quantitation via LC-MS and GC-MS [4]. This application note provides a

comprehensive, self-validating protocol for the targeted synthesis of this mixed disulfide,

detailing the mechanistic causality behind the required co-oxidation of its highly volatile thiol

precursors.

Mechanistic Causality & Chemical Ecology
The synthesis of mixed (unsymmetrical) disulfides from two distinct thiols presents a kinetic and

thermodynamic challenge. The reaction inherently produces a statistical mixture of two

homodimers and one heterodimer. In this protocol, the two precursors—2-methyl-3-furanthiol

(MFT) and 1-mercapto-2-propanone (MA)—exhibit drastically different oxidative stabilities [2].
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The Causality of Reactivity: MFT possesses a highly delocalized π -system across its furan

ring. When a hydrogen atom is abstracted from its thiol group, the resulting thiyl radical is

exceptionally stabilized by electron delocalization. Consequently, MFT is highly prone to

rapid, spontaneous homodimerization. Conversely, MA lacks this extensive delocalization

and oxidizes much more slowly [2].

The Causality of the Oxidant: To overcome this kinetic disparity and drive the formation of the

heterodimer, a controlled, mild single-electron oxidant—aqueous Copper(II) sulfate ( CuSO4​)

—is employed in a biphasic ethereal system. The Cu2+ ions facilitate the generation of thiyl

radicals at the aqueous-organic interface.

The Causality of the Solvent: Non-polar diethyl ether is chosen because it immediately

solvates the newly formed disulfide, sequestering it into the organic layer and protecting the

sulfur atoms from over-oxidation into sulfinates or sulfonates.
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Fig 1: Formation pathway of precursors and mixed disulfide via the Maillard reaction.

Quantitative Data & Physicochemical Properties
To ensure accurate stoichiometric calculations and safe handling, the core properties of the

target compound and its precursors are summarized below.
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Property Data / Specification

Chemical Name 1-[(2-Methyl-3-furanyl)dithio]-2-propanone

CAS Registry Number 156386-69-5

Molecular Formula C8​H10​O2​S2​

Molecular Weight 202.29 g/mol

Appearance Pale yellow to orange liquid

Odor Profile Intense meaty, roasted, savory

Solubility
Soluble in diethyl ether, dichloromethane,

ethanol; Insoluble in water

Storage Conditions
-20°C under Argon (Highly sensitive to

disproportionation)

Experimental Protocol: Co-Oxidation Synthesis
This self-validating protocol utilizes a biphasic CuSO4​oxidation method to synthesize the mixed

disulfide [3].

Required Reagents
1-Mercapto-2-propanone (MA)

2-Methyl-3-furanthiol (MFT)

Diethyl ether (Anhydrous)

Copper(II) sulfate ( CuSO4​) aqueous solution (2.25 M)

Ammonium acetate ( NH4​OAc )

Step-by-Step Methodology
Precursor Solvation: Dissolve 1.0 mmol of 1-mercapto-2-propanone (MA) and 0.6 mmol of 2-

methyl-3-furanthiol (MFT) in 15 mL of anhydrous diethyl ether in a round-bottom flask.
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Causality Check: A molar excess of the less reactive thiol (MA) is intentionally used to

statistically favor the heterodimer over the highly favorable MFT homodimer [2].

Oxidative Coupling: While stirring vigorously at room temperature (20-25°C), add 20 mL of

the 2.25 M aqueous CuSO4​solution dropwise over 5 minutes.

Self-Validation: The organic layer will begin to transition from colorless to a pale

yellow/orange hue, visually indicating the formation of the disulfide bonds.

Reaction Maturation: Allow the biphasic mixture to stir continuously for exactly 30 minutes.

Causality Check: Exceeding 30 minutes increases the risk of disulfide disproportionation

(where the heterodimer rearranges into two homodimers).

Reaction Quenching: Add 2.0 g (approx. 26 mmol) of solid ammonium acetate directly to the

mixture and stir for an additional 5 minutes.

Causality Check: Ammonium acetate complexes with the free Cu2+ ions, immediately

halting the oxidative radical cascade and preventing emulsion formation during extraction.

Extraction & Washing: Transfer the mixture to a separatory funnel. Isolate the upper ethereal

layer. Wash the organic phase twice with 10 mL of saturated NaCl (brine) and dry over

anhydrous Na2​SO4​.

Purification: Concentrate the organic layer under reduced pressure (keeping the water bath

below 30°C to prevent thermal degradation). Purify the crude mixture via silica gel flash

chromatography using a hexane/diethyl ether gradient.
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Fig 2: Step-by-step experimental workflow for the co-oxidation synthesis of the mixed disulfide.

Analytical Validation
To confirm the structural integrity of the synthesized (2-Methyl-3-furanyl)-dithio-2-propanone,

researchers must perform:

GC-MS Analysis: The compound should exhibit a molecular ion peak at m/z 202.

Fragmentation will typically yield prominent ions at m/z 113 (cleavage of the MFT radical)

and m/z 89 (cleavage of the MA radical).
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NMR Spectroscopy: 1H -NMR ( CDCl3​) will confirm the absence of the distinct thiol (-SH)

proton signals (typically found between 1.5 - 2.5 ppm) and show the characteristic shifts of

the furan ring protons and the acetonyl methyl group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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